Product packaging for Azulenesulfonic acid(Cat. No.:CAS No. 112504-30-0)

Azulenesulfonic acid

Cat. No.: B8623949
CAS No.: 112504-30-0
M. Wt: 208.24 g/mol
InChI Key: KKEMWYNNTBRYMR-UHFFFAOYSA-N
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Description

Azulenesulfonic acid, particularly in the form of its sodium salt (sodium azulenesulfonate or sodium gualenate), is a water-soluble derivative of azulene, an aromatic hydrocarbon found in natural sources like chamomile . This compound is of significant interest in scientific research due to its demonstrated biological activities. Its primary research applications are in investigating anti-inflammatory mechanisms and exploring antimicrobial therapies. Studies have shown that sodium azulenesulfonate exhibits anti-inflammatory effects, which have been demonstrated in models of pharyngitis. Research suggests its mechanism may involve an antioxidative effect, inhibiting plasma exudation in inflamed tissue . Beyond its direct anti-inflammatory action, azulene and its derivatives are investigated for their role in antimicrobial photodynamic therapy (aPDT). When activated by specific light wavelengths, these compounds can generate reactive oxygen species (ROS), leading to a bactericidal effect against pathogens such as Streptococcus mutans . Researchers value this compound as a stable, synthetically accessible molecule for studying the effects of the azulene scaffold in various biological contexts . The compound is readily available in a stable, crystalline powder form . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3S B8623949 Azulenesulfonic acid CAS No. 112504-30-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112504-30-0

Molecular Formula

C10H8O3S

Molecular Weight

208.24 g/mol

IUPAC Name

azulene-1-sulfonic acid

InChI

InChI=1S/C10H8O3S/c11-14(12,13)10-7-6-8-4-2-1-3-5-9(8)10/h1-7H,(H,11,12,13)

InChI Key

KKEMWYNNTBRYMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies for Azulenesulfonic Acid and Its Derivatives

Advanced Derivatization Techniques of Azulenesulfonic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki–Miyaura Coupling Protocols

Suzuki–Miyaura coupling, a palladium-catalyzed cross-coupling reaction, is a versatile tool for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates under mild, basic conditions. researchgate.netstackexchange.commdpi.com This methodology has been extensively applied in the synthesis of various azulene (B44059) derivatives. mdpi.combeilstein-journals.org

A notable advancement in azulene chemistry involves the use of azulenesulfonium salts as stable and accessible pseudohalides for Suzuki–Miyaura cross-coupling reactions. nih.govnih.govresearchgate.net This approach offers significant advantages over the corresponding azulenyl halides, which are often unstable and challenging to prepare in pure form. nih.govnih.gov Azulenesulfonium salts can be readily synthesized from azulenes via an electrophilic aromatic substitution (SEAr) reaction. nih.govnih.gov The application of these sulfonium (B1226848) salts has been demonstrated with a diverse range of organoboron coupling partners, yielding various azulene derivatives in moderate to good yields. nih.gov For instance, the coupling of 1-azulenylsulfonium salt with aryl boronic acids or esters of heterocycles in the presence of a palladium/XPhos catalyst has successfully yielded 1-heteroarylazulenes. researchgate.net

Furthermore, azulen-2-ylboronic acid pinacol (B44631) ester, which can be prepared through iridium-catalyzed C-H borylation of azulene, serves as a versatile intermediate. researchgate.netacs.orgthieme-connect.com This boronic acid ester can be transformed into a variety of 2-substituted azulenes bearing different functional groups, such as carboxyl, formyl, ester, or amino groups, which are otherwise difficult to access by conventional methods. researchgate.netthieme-connect.com While direct examples of Suzuki–Miyaura coupling to introduce a sulfonic acid group onto an azulene core are less common, the strategy of coupling a sulfonated boronic acid or using a sulfonated azulene electrophile (e.g., a sulfonated triflate or sulfonium salt) could theoretically be explored. The use of sulfonated biarylphosphine ligands in palladium-catalyzed Suzuki–Miyaura reactions has also been shown to enhance the solubility and reactivity of substrates in aqueous phases, highlighting the role of sulfonate groups in facilitating cross-coupling processes. organic-chemistry.org

Table 1: Representative Suzuki–Miyaura Coupling of Azulenesulfonium Salts

Azulenesulfonium Salt PartnerOrganoboron Coupling PartnerCatalyst SystemSolventYield (%)Reference
Azulenesulfonium salt (11a)Various organoboronsPd/XPhosDMFModerate to good nih.gov
1-azulenylsulfonium salt (37)Aryl boronic acids/estersPd/XPhosN/AN/A researchgate.net

Note: Yields and specific conditions vary widely depending on the exact substrates and are generally reported as "moderate to good" across a range of derivatives. nih.gov

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction is another powerful transition metal-catalyzed method for forming carbon-carbon bonds, involving the coupling of organic halides or triflates with organozinc compounds, typically catalyzed by palladium(0) or nickel species. organoborons.comwikipedia.org This reaction is particularly valuable in total synthesis for selectively forming C-C bonds between complex intermediates, allowing for the coupling of sp, sp², and sp³ carbon atoms. organoborons.comwikipedia.org Organozinc reagents, despite their basicity, exhibit compatibility with a wide array of sensitive functional groups. rsc.org

In the context of azulene chemistry, Negishi cross-coupling has been successfully employed for the preparation of various substituted azulenes. For instance, 2-heteroarylazulenes have been synthesized through the reaction of 2-bromoazulene (B1610320) with zinc reagents derived from heterocycles. mdpi.commdpi.com Alternatively, 2-azulenyl zinc reagents, prepared from 2-iodoazulene (B3051789) derivatives, can be reacted with heteroaryl bromides to yield 2-(pyridyl- and pyrimidinyl)azulene derivatives in good yields. mdpi.commdpi.com The instability of 1-haloazulenes often makes alternative cross-coupling strategies, such as the Suzuki–Miyaura coupling with azulenylsulfonium salts, more practical. mdpi.com

While direct examples of Negishi cross-coupling reactions specifically involving the formation of this compound or its derivatives are not extensively documented in the provided literature, the general applicability of this method to azulene scaffolds suggests potential pathways. If a sulfonated azulene halide or triflate could be synthesized as a coupling partner, or if an organozinc reagent bearing a sulfonate group could be developed, then Negishi coupling could serve as a viable route for the construction of complex this compound derivatives.

Electrophilic Substitution Reactions

Electrophilic substitution reactions are fundamental to aromatic chemistry and represent one of the earliest and most direct methods for introducing functional groups onto the azulene ring. capes.gov.br Azulene, a non-benzenoid aromatic hydrocarbon, exhibits unique reactivity patterns compared to benzene (B151609), with electrophilic substitution primarily occurring at the 1-, 3-, 5-, and 7-positions. acs.org

The sulfonation of azulene is a classic example of an electrophilic substitution reaction. The earliest reported method for synthesizing sodium azulene-1-sulfonate involved the sulfonation of azulene (also known as blue oil hydrocarbon) using concentrated sulfuric acid in an acetic anhydride (B1165640) solution at room temperature. Current time information in Bangalore, IN. This traditional approach typically requires prolonged reaction times, often ranging from 24 to 48 hours, and can result in the generation of substantial waste acid, which complicates post-treatment and purification processes. Current time information in Bangalore, IN. Isolation of the desired product often necessitates purification techniques such as column chromatography. Current time information in Bangalore, IN.

A specific illustration of this methodology is the synthesis of sodium 3-methyl-azulene sulfonate. In this procedure, 1-methylazulene (B8657632) is reacted with sulfuric acid, added dropwise in acetic anhydride under ice-water cooling, with the reaction mixture subsequently stirred at 0°C for 4 hours. nih.gov Following the reaction, the mixture is alkalized to a pH of 8-9 by adding a 40% sodium hydroxide (B78521) solution, and the resulting solid product is collected and purified by recrystallization from 95% ethanol. nih.gov The electrophilic species in sulfonation is typically sulfur trioxide (SO₃), which can be present in concentrated sulfuric acid or fuming sulfuric acid. organic-chemistry.org

Table 2: Electrophilic Sulfonation of Azulene Derivatives

Starting Azulene DerivativeSulfonating AgentConditionsProductYield (g)Reference
1-methylazuleneSulfuric acidAcetic anhydride, 0°C, 4 hours, then NaOH to pH 8-9Sodium 3-methyl-azulene sulfonate1.1 nih.gov

Condensation and Cyclization Reactions

Condensation and cyclization reactions are pivotal in the construction of the unique fused five- and seven-membered ring system characteristic of the azulene core. These methods lay the groundwork for subsequent functionalization, including the introduction of sulfonic acid groups. Historically, the Ziegler-Hafner method has been a cornerstone for the large-scale synthesis of azulene and its alkyl and aryl derivatives. nih.govmdpi.com This method typically involves the condensation of Zincke salts, derived from pyridinium (B92312) or pyrylium (B1242799) salts, with cyclopentadienide (B1229720) ions, followed by cyclization. nih.govstackexchange.commdpi.comgoogle.com The final step often involves an electrocyclic ring closure and elimination of a small molecule, such as dimethylamine. stackexchange.commdpi.comgoogle.com

Other significant approaches include the [8+2] cycloaddition reactions of 2H-cyclohepta[b]furan-2-ones with various olefins, active methylenes, enamines, and silyl (B83357) enol ethers. nih.gov These reactions provide efficient pathways to azulene derivatives, often proceeding through strained intermediates that undergo decarboxylation and elimination to form the azulene ring. nih.gov For instance, the reaction of 2H-cyclohepta[b]furan-2-ones with enol ethers involves an [8+2] cycloaddition, followed by decarboxylation and alcohol elimination to yield azulene derivatives. nih.gov

More recent developments in cyclization strategies for azulene derivatives include transition-metal-catalyzed oxidative cyclization reactions. An example is the palladium-catalyzed oxidative [4+2] cyclization of N-methoxyazulene-1- and 2-carboxamides with alkynes, which produces azulenopyridinone derivatives with novel azulene skeletons in good to excellent yields. mdpi.comresearchgate.net Additionally, copper(I)-mediated cyclization has been reported in sequential reactions, leading to the formation of azulenolactones from azulene-1-carboxylic acids. researchgate.net While these methods primarily focus on building the azulene scaffold, they are crucial for providing diverse azulene precursors that can subsequently undergo sulfonation or be modified to incorporate sulfonate-containing moieties.

π-Extension and Aromatic Ring Modification Strategies

π-Extension and aromatic ring modification strategies are employed to fine-tune the optical, electronic, and chemical properties of azulene derivatives, making them suitable for advanced applications in materials science and optoelectronics. nih.gov These strategies involve expanding the conjugated π-system or introducing electron-donating or electron-withdrawing groups to modulate the electronic structure and properties of the azulene core. nih.gov

For example, palladium-catalyzed [3+3] annulation has been utilized to synthesize π-extended azulenes, such as terrylene bisimide analogs, which possess planar aromatic structures and enhanced conjugation. nih.gov The incorporation of fluorine atoms into the azulene framework, as seen in 2,6-difluoroazulene, can lead to a reduction in the HOMO-LUMO gap, thereby improving conductivity. nih.gov Cross-coupling reactions, particularly Suzuki–Miyaura coupling, play a significant role in constructing these extended π-systems. Examples include the synthesis of π-extended derivatives featuring two 2-(2-furyl)azulene units linked to diketopyrrolopyrrole. acs.org Similarly, azulene-fluorene conjugated polymers have been synthesized using Suzuki cross-coupling reactions, connecting azulene units via their 1,3- or 2,6-positions to fluorene (B118485) units. beilstein-journals.org

The introduction of sulfonic acid groups within these π-extended or modified azulene systems can serve multiple purposes. Sulfonate groups can act as strong electron-withdrawing substituents, further influencing the electronic properties and charge distribution within the π-system. They can also enhance the solubility of these often insoluble π-conjugated systems in polar solvents, which is beneficial for processing and application in various devices. Furthermore, the sulfonic acid group provides a reactive handle for further chemical modifications, such as salt formation, esterification, or conversion to sulfonamides, enabling the creation of a broader range of functional materials.

Novel Synthetic Route Development and Optimization

The development of novel synthetic routes for this compound and its derivatives continues to be an active area of research, driven by the need for more efficient, selective, and sustainable methodologies. Traditional synthetic approaches, such as direct sulfonation, often involve harsh conditions, prolonged reaction times, and significant waste generation, prompting the exploration of greener and more optimized protocols. Current time information in Bangalore, IN.

Recent advancements have focused on expanding the scope of transition metal-catalyzed reactions, particularly cross-coupling strategies, to introduce functional groups onto the azulene core more precisely. The use of azulenesulfonium salts as robust electrophilic partners in Suzuki–Miyaura coupling represents a significant development, overcoming the instability issues associated with azulenyl halides. nih.govnih.gov This allows for the modular construction of complex azulene derivatives. Similarly, the development of azulen-2-ylboronic acid pinacol ester as a versatile intermediate for introducing various substituents at the 2-position of azulene highlights a strategic approach to functionalization that is difficult by conventional means. researchgate.netthieme-connect.com

Optimization efforts often involve exploring different catalytic systems, ligands, and reaction conditions to improve yields, reduce reaction times, and enhance functional group tolerance. For instance, studies on Suzuki–Miyaura coupling have investigated the effect of various solvents, with N,N-dimethylformamide (DMF) often affording high conversions due to the solubility of the azulenesulfonium salt reactants. nih.gov The use of specific phosphine (B1218219) ligands, such as XPhos, has also been crucial in achieving successful cross-coupling reactions. nih.govresearchgate.net

Beyond cross-coupling, novel cyclization strategies, including rhodium-catalyzed oxidative [4+2] cyclization of azulene carboxylic acids with alkynes, demonstrate innovative ways to construct azulene-fused polycyclic compounds. mdpi.com These routes often involve C-H activation, providing more atom-economical pathways. The continuous search for new synthetic pathways aims to provide more practical and user-friendly techniques for accessing a wide range of this compound derivatives with tailored properties.

Stereoselective Synthesis of Chiral this compound Derivatives

The stereoselective synthesis of chiral compounds is of paramount importance in organic chemistry, particularly for applications in pharmaceuticals and advanced materials, where specific enantiomers often exhibit distinct biological activities or material properties. ethz.ch While azulene itself is achiral, the introduction of substituents, especially at specific positions or through the formation of certain linkages, can lead to chiral azulene derivatives. For instance, axially chiral 1,1'-biazulenes have been synthesized and separated into enantiomers. rsc.org

The direct stereoselective synthesis of chiral this compound derivatives is a less explored area compared to the general synthesis of azulene derivatives or other chiral sulfinyl compounds. However, general principles of asymmetric synthesis can be applied or adapted for this purpose. These strategies include:

Chiral Pool Approach: Utilizing readily available enantiopure starting materials (e.g., from natural sources) that already possess the desired stereochemistry, which is then carried through the synthesis to the this compound derivative. ethz.ch

Chiral Auxiliaries: Employing an enantiopure appendage that is temporarily attached to a prochiral azulene precursor. This auxiliary directs the formation of new stereocenters in a defined relative configuration, and is subsequently removed and potentially recycled. ethz.ch

Enantioselective Catalysis: Using a chiral catalyst (e.g., a chiral metal complex or an organocatalyst) to induce asymmetry in a reaction involving a prochiral azulene or its precursor. Chiral phosphoric acid catalysis, for example, has been successfully applied in various enantioselective reactions, including those leading to axially chiral allenes and styrenes. acs.orgnih.gov While not directly on azulenesulfonic acids, this principle could be extended if suitable prochiral azulene substrates or sulfonating agents are developed.

Resolution: Separating a racemic mixture of chiral this compound derivatives into individual enantiomers through chemical, chromatographic, or enzymatic methods. ethz.ch

One example mentions the synthesis of 3-(o-carboranylmethyl)-7-isopropylazulene sodium sulfonate via palladium-catalyzed addition, which is a sulfonated azulene derivative. capes.gov.br While the stereoselective aspect of this specific synthesis is not detailed in the provided information, its existence highlights the potential for developing chiral sulfonated azulene compounds. Further research is needed to develop specific and efficient stereoselective methodologies for the direct synthesis of chiral this compound derivatives, potentially by integrating existing asymmetric catalysis techniques with azulene functionalization strategies.

Advanced Spectroscopic and Analytical Characterization

Electrochemical Characterization Techniques

Cyclic Voltammetry for Redox Properties

Cyclic Voltammetry (CV) is a powerful electrochemical technique employed to investigate the redox properties of chemical compounds. For Azulenesulfonic acid, CV can provide critical information regarding its oxidation and reduction potentials, reversibility of redox processes, and the stability of its electrochemically generated species. Studies on azulene (B44059) and its derivatives have demonstrated their propensity for electrochemical polymerization, leading to the formation of polymer films on electrode surfaces researchgate.netmdpi.com. These films exhibit interesting properties, and their formation can be monitored and characterized using CV.

While direct cyclic voltammetry data specifically for this compound is not widely reported, studies on related azulene derivatives indicate that the azulene core undergoes reversible anodic and cathodic redox processes mdpi.com. The presence of the sulfonic acid group would influence these potentials and potentially the mechanism of electron transfer, due to its electron-withdrawing nature and its ability to impart water solubility. CV experiments typically involve scanning the potential of a working electrode immersed in a solution containing the analyte, and measuring the resulting current. The obtained voltammograms reveal characteristic peaks corresponding to oxidation and reduction events, providing a fingerprint of the compound's electrochemical activity.

Chronocoulometry and Electrochemical Impedance Spectroscopy

Chronocoulometry is an electrochemical technique used to determine the charge involved in an electrochemical reaction, often employed to quantify surface coverage, diffusion coefficients, and reaction kinetics. For this compound, chronocoulometry could be utilized to quantify the charge associated with its redox processes or the charge involved in the formation of any electrodeposited films, if such processes occur. Studies on azulene-modified electrodes have utilized techniques like chronoamperometry, which measures current as a function of time, to assess charge requirements for film deposition mdpi.com.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that probes the interfacial properties of an electrochemical system by applying a small alternating current (AC) voltage and measuring the resulting AC current response over a wide range of frequencies nih.govresearchgate.net. This technique is invaluable for characterizing the charge transfer resistance (Rct), solution resistance (Rs), and capacitive behavior of an electrode-electrolyte interface, which can be influenced by the presence and electrochemical reactions of this compound. EIS measurements are typically presented as Nyquist plots, which display the real and imaginary components of impedance nih.gov.

For azulene-modified electrodes, EIS has been effectively used to evaluate charge transfer and to characterize the properties of deposited films, including their thickness, active surface area, and conductivity researchgate.netmdpi.com. The application of EIS to this compound could reveal details about its interaction with electrode surfaces, the kinetics of its electron transfer reactions, and the properties of any formed layers, providing a deeper understanding of its electrochemical behavior.

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are indispensable for the analysis of this compound, enabling the assessment of its purity, the separation of isomers, and the identification of related compounds.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analytical and preparative separation of non-volatile and thermally labile compounds, making it highly suitable for this compound. HPLC offers excellent resolution and sensitivity for purity assessment, quantification, and isolation of the compound.

A specific HPLC method for the analysis of this compound isomeride sodium salt has been reported, employing reversed-phase chromatography. The method utilizes an octadecylsilane (B103800) chemically bonded silica (B1680970) (C18) column as the stationary phase. The mobile phase consists of a mixture of acetonitrile (B52724) and a 0.01 mol/L sodium acetate (B1210297) solution containing 0.01 mol/L benzyltriethylammonium chloride, typically in a ratio of 28:72 (acetonitrile:aqueous solution) google.com. Detection is performed at a wavelength of 290 nm. Under these conditions, the this compound isomeride sodium salt exhibits a retention time of approximately 17.227 minutes google.com.

This method highlights the effectiveness of reversed-phase HPLC for separating this compound and its potential isomers. Preparative HPLC, utilizing similar chromatographic principles but on a larger scale, can be employed for the purification of this compound from reaction mixtures or for isolating specific isomers for further study.

Table 1: HPLC Chromatographic Conditions and Data for this compound Isomeride Sodium Salt

ParameterValueSource
Column Stationary PhaseOctadecylsilane chemically bonded silica (C18) google.com
Mobile Phase CompositionAcetonitrile: 0.01 M Sodium Acetate solution (containing 0.01 M Benzyltriethylammonium Chloride) (28:72) google.com
Detection Wavelength290 nm google.com
Retention Time (Isomeride Sodium Salt)17.227 min google.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, this compound, being a sulfonic acid, is a highly polar and non-volatile compound, rendering it unsuitable for direct GC-MS analysis researchgate.net. To enable its analysis by GC-MS, a derivatization step is necessary to convert the sulfonic acid into a more volatile and thermally stable derivative.

Common derivatization reactions suitable for compounds with active hydrogens, such as sulfonic acids, include alkylation, acylation, and silylation researchgate.netchromtech.com.

Alkylation (Esterification): This involves converting the sulfonic acid group into an ester (e.g., methyl or ethyl ester) by reaction with an alcohol in the presence of a catalyst. This significantly reduces polarity and increases volatility.

Silylation: This is a widely used derivatization method where active hydrogens are replaced by alkylsilyl groups (e.g., trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (t-BDMS)) chromtech.com. Silyl (B83357) derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds chromtech.com.

Acylation: This involves reacting the sulfonic acid with an acylating agent to form an amide or ester, which can also increase volatility.

After derivatization, the volatile derivative of this compound can be injected into the GC-MS system. The gas chromatograph separates the derivatized components based on their boiling points and interactions with the stationary phase, and the mass spectrometer then identifies each separated component by its unique mass spectrum, providing structural information and confirming its identity. This approach allows for the qualitative and quantitative analysis of this compound, particularly for purity assessment or the detection of volatile impurities or degradation products.

Table 2: Common Derivatization Strategies for GC-MS Analysis of Polar Compounds

Derivatization TypeReagent ClassFunctional Group ModifiedEffect on Analyte Properties
AlkylationAlkylating agents (e.g., alcohols for esterification)Acidic hydrogens (e.g., in -SO3H)Increased volatility, reduced polarity
SilylationSilylating reagents (e.g., TMS, t-BDMS)Active hydrogens (e.g., in -SO3H)Increased volatility, reduced polarity, improved thermal stability chromtech.com
AcylationAcylating agentsHighly polar groupsIncreased volatility, improved stability researchgate.net

Theoretical and Computational Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach used to establish mathematical models correlating the structural features of chemical compounds with their physicochemical properties or activities. For Azulenesulfonic acid and its derivatives, QSAR studies can provide valuable insights into how modifications to the azulene (B44059) core or the sulfonic acid group influence various properties.

The core principle of QSAR involves defining molecular descriptors that numerically represent different aspects of a molecule's structure, such as electronic properties (e.g., highest occupied molecular orbital energy (EHOMO), dipole moment), steric parameters, and topological indices. These descriptors are then correlated with measured or desired properties using statistical methods idrblab.netsigmaaldrich.com. For instance, computational chemistry can predict the biological activity of drugs based on one-target QSAR studies, which can significantly enhance the potential of such analyses by reducing the need for time-consuming and resource-intensive experiments fishersci.ca. While specific QSAR studies directly on this compound are not widely detailed in general literature, the methodology is broadly applicable to azulene derivatives. For example, QSAR analysis has been applied to azulene amide derivatives to correlate their tumor-specificity with hydrophobicity and molecular shape wikipedia.org. Such studies demonstrate the utility of QSAR in understanding the relationship between structural nuances and the resulting properties within the azulene scaffold.

The application of QSAR to this compound would involve:

Descriptor Calculation: Computing a range of molecular descriptors using quantum chemical methods, such as Density Functional Theory (DFT), to capture the electronic and structural characteristics of this compound and its potential derivatives idrblab.net.

Model Development: Building statistical models that link these descriptors to specific properties, such as acidity, solubility, or electronic transitions.

Property Prediction: Utilizing the developed models to predict properties for new, unsynthesized this compound derivatives, guiding synthetic efforts towards compounds with desired characteristics.

Reaction Mechanism Modeling and Pathway Elucidation

Computational modeling is instrumental in elucidating the intricate reaction mechanisms involving this compound, offering a molecular-level perspective that complements experimental observations fishersci.fi. Techniques such as Density Functional Theory (DFT) and ab initio methods are commonly employed to map out potential energy surfaces, identify transition states, and calculate activation energies for various chemical transformations.

For azulene and its derivatives, computational models are used to predict frontier molecular orbitals and reaction pathways, which are critical for understanding reactivity wikipedia.org. This capability allows researchers to investigate:

Synthesis Pathways: Modeling the steps involved in the synthesis of this compound, including electrophilic sulfonation reactions on the azulene ring, to identify optimal conditions and catalysts.

Degradation Mechanisms: Elucidating potential degradation pathways of this compound under various environmental conditions (e.g., hydrolysis, oxidation, photolysis). This is particularly relevant for assessing the stability of the compound.

Substituent Effects: Analyzing how the sulfonic acid group influences the reactivity of the azulene ring in further chemical reactions, such as substitution or addition reactions. Computational studies can reveal the electronic and steric effects of the sulfonyl group on the reaction centers.

While computational chemistry provides powerful predictive capabilities, it is crucial to validate theoretical results with experimental data to ensure reliability wikipedia.orgfishersci.fi. Discrepancies between computational predictions and experimental findings can highlight limitations in the computational models or reveal unexpected experimental complexities fishersci.fi.

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides a robust framework for predicting various spectroscopic parameters of molecules, which is invaluable for their characterization and identification. For this compound, these predictions can aid in interpreting experimental data from techniques such as UV-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy.

Quantum chemical methods, including DFT, are widely used to calculate:

UV-Vis Spectra: Predicting the electronic transitions responsible for the characteristic blue color of azulene and its derivatives. The sulfonic acid group can influence the electronic structure, leading to shifts in absorption maxima.

Infrared and Raman Spectra: Simulating vibrational frequencies and intensities, which correspond to specific functional groups and molecular motions. This allows for the assignment of experimental IR and Raman bands, aiding in structural elucidation. Accurate computational estimates for infrared spectra have been reported for azulene and its nitrogen derivatives, showing remarkable agreement with experimental counterparts fishersci.ca.

NMR Parameters: Calculating chemical shifts and coupling constants for proton and carbon nuclei. These predictions are crucial for confirming the molecular structure and identifying different isomeric forms of this compound.

Rotational Constants: For gas-phase studies, computational methods can provide reliable estimates of rotational constants, which are essential for high-resolution microwave spectroscopy and structural determination fishersci.ca.

These computational predictions serve as a powerful complement to experimental spectroscopy, allowing for a deeper understanding of the molecular structure and dynamics of this compound.

Computational Design of Novel this compound Derivatives

Computational design approaches leverage advanced algorithms and computational power to virtually create and screen novel chemical compounds with tailored properties, significantly accelerating the discovery process in various fields. For this compound, computational design can be employed to develop new derivatives with enhanced or specific physicochemical properties.

The process typically involves:

Virtual Screening: Rapidly evaluating large libraries of computationally generated or existing compounds for desired properties using predictive models alfa-chemistry.com. This can help identify promising candidates for further investigation.

Molecular Docking and Dynamics: While often applied in biological contexts, these methods can be adapted to study the interactions of this compound derivatives with other molecules or surfaces, which is relevant for material science applications.

De Novo Design: Generating entirely new molecular structures based on predefined criteria and desired property profiles. This can involve modifying the azulene core, introducing different substituents, or altering the position of the sulfonic acid group to achieve specific electronic, optical, or solubility characteristics. For instance, computational design has been used to create novel high-energy compounds by incorporating specific linkages into a molecular skeleton and predicting their electronic structures, heats of formation, and detonation properties.

The computational design of this compound derivatives can focus on optimizing properties such as:

Electronic Properties: Tuning the HOMO-LUMO gap for applications in organic electronics or as chromophores.

Optical Properties: Designing derivatives with specific absorption or emission wavelengths for use as dyes or in optoelectronic devices.

Solubility and Stability: Modifying the structure to enhance solubility in various solvents or improve chemical stability under different conditions.

By employing these computational strategies, researchers can efficiently explore the vast chemical space around the azulene scaffold, leading to the rational design and discovery of novel this compound derivatives with targeted applications.

Reactivity and Reaction Mechanism Investigations

Electrophilic and Nucleophilic Substitution Mechanisms

The parent azulene (B44059) undergoes electrophilic substitution reactions primarily at positions 1, 3, 5, and 7 studylib.netmit.eduncats.io. Theoretical studies on azulene's electrophilic aromatic reactions indicate that position 1 is kinetically the most reactive site, while isomers with substituents at position 2 are predominantly the thermodynamic products chem-soc.siresearchgate.net. The presence of a sulfonate group, being electron-withdrawing, would generally be expected to deactivate the azulene ring towards further electrophilic attack and influence regioselectivity. However, specific detailed research findings on the electrophilic substitution mechanisms of azulenesulfonic acid itself are not extensively documented in the provided literature.

Conversely, nucleophilic addition to azulene typically occurs at positions 4, 6, and 8 studylib.netncats.iostudymind.co.uk. Investigations into vicarious nucleophilic substitution (VNS) reactions in azulenes have shown that direct bromination can occur at the C-6 position. The reactivity in VNS reactions is enhanced by the presence of electron-withdrawing groups on the five-membered ring, such as cyano or ester groups, leading to yields exceeding 80% for substituted derivatives studymind.co.uklibretexts.org. While direct studies on this compound's participation in VNS are not explicitly detailed, the electron-withdrawing nature of the sulfonate group suggests a potential to influence such nucleophilic pathways.

Cycloaddition and Annulation Reactions Involving this compound

Cycloaddition reactions are fundamental in organic synthesis, involving the addition of two unsaturated molecules to form a cyclic product, governed by orbital symmetry libretexts.org. Annulation strategies, which involve the formation of new rings fused to an existing ring system, are crucial for synthesizing complex polycyclic compounds, including azulene derivatives mit.edumdpi.comresearchgate.net.

Photochemical Reactivity and Pathways

Photochemistry explores reactions initiated by the absorption of light, leading to changes in electronic structure and subsequent chemical transformations photobiology.info. While the photochemical behavior of azulene and its derivatives has been a subject of study studylib.netwikipedia.org, specific detailed photochemical reactivity and pathways for this compound itself are not extensively described in the provided literature. General photochemical processes can include photofragmentation, photooxidation, photohydration, and photoisomerization photobiology.info. Studies on other sulfonic acids, such as sulfosalicylic acid, have revealed complex photophysical and photochemical processes, including intramolecular proton transfer upon excitation nsc.ru. The unique electronic transitions of the azulene chromophore, combined with the presence of the sulfonate group, suggest that this compound would likely exhibit distinct photochemical properties, but specific mechanistic details remain to be elucidated from the current search results.

Redox Chemistry and Electron Transfer Mechanisms

Redox chemistry involves the transfer of electrons between chemical species, with oxidation-reduction potential (ORP) serving as a measure of a substance's tendency to gain or lose electrons getchemready.comboquinstrument.comknowyourh2o.com. Azulene derivatives are known for their unique electrochemical properties citedrive.comresearchgate.netresearchgate.net. Theoretical methodologies have been investigated to predict the redox potentials of azulene-1-carbonitriles, showing good correlations between calculated and experimental values rsc.org. However, specific research findings detailing the redox chemistry, including precise oxidation or reduction potentials, or electron transfer mechanisms directly involving this compound, are not explicitly provided in the current search results. General principles of redox reactions involve the interplay of oxidants and reductants, with electron transfer occurring from species with lower reduction potential to those with higher potential nsc.runih.gov. The sulfonate group, being highly polar and charged, would likely influence the electron density distribution across the azulene core, thereby affecting its electrochemical behavior.

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic studies investigate the rates of chemical reactions and provide insights into reaction mechanisms, determining parameters such as rate constants and activation energies mt.comresearchgate.netmt.com. Thermodynamic studies, on the other hand, focus on the energy changes associated with reactions, including enthalpy, entropy, and Gibbs free energy, which determine the spontaneity and equilibrium of a process researchgate.netnist.govmdpi.comnist.gov.

While comprehensive kinetic and thermodynamic studies specifically on this compound reactions are not widely reported in the provided information, some insights can be gleaned from its derivatives. For example, kinetic studies on sodium gualenate (guaiazulenesulfonate sodium), a substituted this compound, have indicated a significant acceleration in reaction rates, showing a 40-60% acceleration compared to uncatalyzed systems . This suggests that the azulenesulfonate moiety can influence reaction kinetics.

General kinetic studies involve measuring changes in reactant or product concentrations over time to derive rate laws and reaction orders mt.commt.com. Thermodynamic properties like enthalpy of formation and vaporization, as well as heat capacity, are typically determined through calorimetry and other experimental methods researchgate.netnist.govmdpi.com. Computational methods, such as Density Functional Theory (DFT), are also employed to predict and understand thermodynamic properties and reaction energetics chem-soc.siresearchgate.netmdpi.com. The strong acidic nature of sulfonic acids (pKa ~ -7) libretexts.orglibretexts.org also plays a role in influencing reaction pathways and equilibria, particularly in acid-catalyzed processes.

Electronic and Photophysical Properties in Advanced Materials Contexts

Modulation of Electronic Properties through Sulfonation and Derivatization

The electronic properties of azulene (B44059), and by extension Azulenesulfonic acid, are profoundly influenced by its unique molecular structure. Azulene itself is characterized by a significant dipole moment, approximately 1.08 D, resulting from a partial charge transfer from the seven-membered ring to the five-membered ring fishersci.fithegoodscentscompany.comfishersci.canih.gov. This intrinsic polarization contributes to its distinct optical and electronic characteristics.

Beyond sulfonation, broader derivatization strategies involving the incorporation of various functional groups can further fine-tune the electronic properties of azulene-based compounds. For instance, the introduction of electron donor groups into the azulene structure can lead to significant changes in its electronic configuration, resulting in novel functional materials with unique photophysical attributes nih.gov. Studies have explored the attachment of heterocyclic moieties and porphyrinoid systems to azulene, demonstrating that such modifications can enhance optical and electrochemical properties fishersci.cathegoodscentscompany.com. The position and electronic nature of substituents play a critical role, with electron-withdrawing groups enhancing reactivity in certain substitution reactions fishersci.fi. Quantum chemical calculations are instrumental in predicting how these structural changes affect parameters like dipole moments, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and heats of formation, which are directly correlated with the electronic structure and potential applications fishersci.fi.

Charge Transfer Characteristics and Dipole Moment Contributions

A defining feature of azulene and its derivatives, including this compound, is their inherent charge transfer characteristics. The unique fused five- and seven-membered ring system of azulene facilitates a partial charge transfer from the seven-membered ring (acting as a donor) to the five-membered ring (acting as an acceptor) thegoodscentscompany.com. This intramolecular charge transfer is responsible for azulene's significant ground-state dipole moment, which typically ranges from 0.8 to 1.08 D thegoodscentscompany.com. This property is in stark contrast to its isomer naphthalene, which has a zero dipole moment due to its symmetrical structure thegoodscentscompany.com.

The presence of the sulfonic acid group in this compound, being an electron-withdrawing moiety, would further influence this charge distribution and potentially enhance or modify the intramolecular charge transfer pathways. In advanced materials, compounds exhibiting intramolecular charge transfer are often referred to as "push-pull" dyes. These materials are highly sensitive to their environment, and changes in their dipole moment upon excitation can lead to solvatochromism, where their absorption and emission spectra shift with solvent polarity sigmaaldrich.com.

Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the precise charge transfer characteristics and dipole moment contributions in azulene derivatives. These calculations provide insights into parameters such as HOMO and LUMO energies, energy gaps, and dipole moments, which are essential for understanding the electronic structure and predicting the behavior of these compounds in various applications wikidata.orgwikipedia.org. For instance, attaching a dipolar molecule like azulene to a symmetric system can induce asymmetry, leading to an enhancement of optical and charge-transfer properties in the combined system fishersci.com. The orientation of the attached azulene moiety also plays a role in affecting these properties fishersci.com.

The table below summarizes typical dipole moment values for azulene and some related compounds, highlighting the inherent polarity of the azulene core.

CompoundDipole Moment (D)Notes
Azulene1.08 fishersci.fithegoodscentscompany.comfishersci.canih.govDue to partial charge transfer from seven-membered to five-membered ring thegoodscentscompany.com.
Naphthalene0 thegoodscentscompany.comSymmetrical structure, no inherent charge transfer for aromatic stability thegoodscentscompany.com.
Push-pull dyes2 to 9 (range) sigmaaldrich.comExhibit intramolecular charge transfer, leading to solvatochromism and environmental sensitivity sigmaaldrich.com.

Absorption and Emission Quantum Yields and Lifetimes

Azulene is notable in photophysics for its violation of Kasha's rule, exhibiting anomalous S2 → S0 fluorescence (emission from the second excited singlet state to the ground state) nih.govontosight.ai. This S2 emission is typically observed, while the S1 → S0 fluorescence is significantly weaker or absent due to rapid internal conversion from S1 to S0 ontosight.ai. This unique photophysical behavior makes azulene and its derivatives distinct from many other organic fluorophores.

The absorption and emission characteristics of this compound and its derivatives are critical for their application in advanced materials. Environmental factors such as solvent polarity, temperature, and pH can significantly influence these spectra, as well as the fluorescence quantum yields and lifetimes ewg.org. The fluorescence quantum yield (ΦF) quantifies the efficiency of light conversion into emitted photons, representing the probability of deactivation via fluorescence rather than non-radiative pathways wikipedia.orgnih.gov.

Research has shown that the S2 emission intensity of azulene can be enhanced, for example, by proximity to silver island films, leading to a brighter S2 fluorescence (approximately 2-fold brighter) and a shorter fluorescence lifetime ontosight.ai. This suggests that S2 excited states can couple with surface plasmons, enhancing fluorescence yields ontosight.ai. Generally, an increase in the radiative decay rate can lead to an increase in quantum yield and a decrease in lifetime ontosight.ai.

The precise effect of sulfonation on the quantum yields and lifetimes of this compound would depend on the specific molecular environment and the position of the sulfonic group. However, derivatization is a known strategy to tune these properties for desired applications in optoelectronics and sensing fishersci.ca.

Photochromism and Photoresponsive Behavior

Photochromism refers to the reversible transformation of a chemical species between two forms with different absorption spectra, induced by light lipidmaps.org. Azulene derivatives have been explored for their photochromic and photoresponsive behaviors, which are highly desirable for applications in optical memories, logic devices, and remotely controlled molecular systems lipidmaps.orgontosight.ai.

A notable example involves the incorporation of azulene into the skeleton of diarylethene-type photoswitches. These hybrid systems have demonstrated a novel "proton-gated negative photochromic ring-closure" ontosight.ai. This means that the photochromic behavior (the light-induced change) can be switched on or off by the presence or absence of a proton. This unique behavior is attributed to the direct protonation occurring on the π-system of the azulene moiety, rather than on heteroatoms orthogonal to the photoactive center ontosight.ai. The optical response upon protonation in both the open and closed forms of these azulene-based photoswitches is significantly more pronounced compared to diarylethene photoswitches with heteroatom-based acidic/basic groups ontosight.ai. This highlights the potential of integrating non-alternant hydrocarbons like azulene into photochromic systems to develop multi-responsive molecular switches.

The ability to control photochromism through external stimuli like pH makes this compound derivatives promising candidates for advanced smart materials that can respond to multiple environmental cues.

Exciton (B1674681) Dynamics and Energy Transfer Processes

Excitons are fundamental elementary excitations in semiconductors and organic materials, representing a bound state of an electron and a hole wikipedia.orgnih.gov. Their dynamics and subsequent energy transfer processes are crucial for the functionality of many photoactive systems, including organic solar cells, light-emitting diodes, and biological processes like photosynthesis fishersci.caalfa-chemistry.comfishersci.nl.

Azulene's unique electronic structure, characterized by its inherent charge transfer and distinct excited states (particularly the S2 state), makes it a compelling component for investigating exciton dynamics and energy transfer. When a photon is absorbed by a system containing azulene or its derivatives, an exciton is formed. The subsequent fate of this exciton—its movement, relaxation, and transfer of energy to other components—is central to material performance.

In organic semiconductors, the formation of bound excitons typically occurs on a femtosecond timescale (several hundred femtoseconds), followed by their relaxation and equilibration over picoseconds nih.gov. Efficient energy transfer requires strong coupling between chromophores and is influenced by factors such as the geometry of the system and the orientation of transition dipole moments alfa-chemistry.comfishersci.nl. Excitonic delocalization within tightly coupled pigment subunits can lead to efficient, short-ranged energy transfer alfa-chemistry.com.

While direct studies on this compound's role in exciton dynamics and energy transfer are not extensively detailed in the provided search results, the broader context of azulene and its derivatives points to their potential. Their distinct absorption in the visible region and their unique excited-state properties suggest they could act as effective donors or acceptors in energy transfer cascades within advanced material architectures. The ability to tune their electronic properties through sulfonation and other derivatizations could enable the design of materials with optimized exciton generation, transport, and energy transfer efficiencies for various optoelectronic applications.

Applications in Materials Science and Engineering

Organic Electronics

The distinct electronic properties of azulene (B44059) derivatives make them attractive candidates for various organic electronic devices, offering advantages such as solution processability, low-temperature deposition, and compatibility with flexible substrates unirioja.es.

Azulene derivatives are under investigation for their use in organic field-effect transistors (OFETs) due to their advantageous electronic characteristics . OFETs are semiconductor devices that control current flow through an organic semiconductor channel via an electric field. The inherent electronic properties of azulene, such as its charge transfer capabilities and tunable energy levels, are crucial for achieving efficient transistor performance.

Organic electrochemical transistors (OECTs) represent another area of interest, particularly in bioelectronics and sensing applications. OECTs operate by regulating charge flow within an organic semiconductor channel through the injection of ions from an electrolyte frontiersin.org. Organic materials, including azulene derivatives, offer high tunability, flexibility in device architecture, and compatibility with various substrates, making them suitable for OECT development frontiersin.org. The ability of organic semiconductors to couple both ionic and electronic charges throughout the channel volume can result in higher transconductance compared to traditional field-effect transistors frontiersin.org.

The unique optical and electrochemical properties of azulene derivatives suggest their potential application in organic light-emitting diodes (OLEDs) frontiersin.org. OLEDs are emissive electroluminescent devices in which a thin film of organic compound emits light in response to an electric current. Organic materials serve as active layers and carrier transport layers in OLEDs tcichemicals.com. While specific performance data for azulenesulfonic acid in OLEDs is not extensively documented in current research, the broader class of azulene derivatives is being explored for their light-emitting capabilities. For instance, other organic materials used as dopants in solution-processed OLEDs have demonstrated external quantum efficiencies (EQE) of up to 6.45% and current efficiencies (CE) of 7.25 cd/A for deep-blue luminescence mdpi.com.

Azulene derivatives are being explored for their utility in organic solar cells (OSCs), including organic photovoltaics (OPVs) and perovskite solar cells (PSCs) . The large dipole moment and small band gap inherent to the azulene core make it a compelling material for charge transfer applications within these devices tcichemicals.com. Organic solar cells, which utilize organic electronics for light absorption and charge transport, offer advantages such as flexibility, lightweight design, and potentially lower production costs tcichemicals.com.

The following table summarizes some reported performance metrics for azulene derivatives in organic photovoltaic applications:

Application TypeMaterial Type (Azulene Derivative)Performance MetricValueCitation
Perovskite Solar CellsTetrasubstituted azulenePower Conversion Efficiency (PCE)16.5% frontiersin.org
Perovskite Solar CellsAzu-Py-OMeTPA (azulene-based HTM)Power Conversion Efficiency (PCE)18.10% tcichemicals.com

Azulene's distinct electronic properties, including its inherent large dipole moment and small band gap, position it as a significant charge transfer material in organic electronics tcichemicals.com. These characteristics are particularly valuable for facilitating the movement of charge carriers (electrons and holes) within organic semiconductor devices. Azulene has been specifically investigated as a core acceptor for hole transport materials (HTMs) tcichemicals.com. HTMs are crucial components in various organic electronic devices, especially in solar cells, where they efficiently extract and transport holes from the active layer to the electrode, preventing charge recombination and ensuring efficient photoelectric conversion tcichemicals.com. The ability to chemically modify the azulene core allows for fine-tuning of its molecular spatial structure, film formation properties, electron delocalization, and charge transport characteristics, which are all critical for optimizing device performance tcichemicals.com.

Chemical and Electrochemical Sensors

The unique optical and electrochemical properties of azulene derivatives make them suitable for applications in chemical and electrochemical sensors frontiersin.org. Electrochemical sensors function by converting a chemical reaction involving the analyte into a measurable electrical signal processsensing.com. These sensors typically consist of a working electrode, a counter electrode, and a reference electrode, all immersed in an electrolyte processsensing.comlibretexts.orgmdpi.com.

The design of this compound-based sensors would leverage the compound's inherent properties to achieve sensitive and selective detection. General design principles for electrochemical sensors involve three key components: a receptor element that interacts with the target analyte, the analyte itself, and a transducer (often an electrode) that converts the chemical interaction into an electrical signal libretexts.org.

Key performance indicators for sensors, including those that could be developed using this compound, encompass sensitivity, selectivity, response time, sustainability, and limit of detection (LOD) researchgate.net. To enhance these metrics, the electrode surface can be modified with various materials, such as catalysts or membranes, to improve the sensor's specificity and sensitivity towards the target analyte libretexts.org.

Given azulene's pronounced dipole moment and unique optical absorption characteristics mdpi.com, this compound could be designed into sensors that exploit these features. For instance:

Electrochemical Detection: The electrochemical activity of the azulene core could be utilized for direct electron transfer reactions with specific analytes. Modifications involving the sulfonic acid group could influence the interaction with the electrode surface or the selectivity for charged analytes.

Optical Sensing: this compound's strong absorption bands (e.g., 300–700 nm for sodium azulene-1-sulfonate) mdpi.com could be employed in optical sensors where a change in absorbance or fluorescence upon analyte binding is measured.

Surface Functionalization: The sulfonic acid group provides a reactive site for functionalizing sensor surfaces, allowing for the attachment of recognition elements or the creation of specific binding sites for target molecules. Materials with high surface area and porosity, such as nanofiber structures, are often integrated into sensor designs to increase the number of catalytic or binding sites, thereby improving sensitivity and specificity researchgate.net.

While specific research detailing the performance metrics of "this compound-based sensors" is limited, the fundamental properties of azulene and the established principles of electrochemical and optical sensor design suggest a promising avenue for future development.

Environmental Remediation Technologies

Environmental remediation technologies aim to remove or neutralize pollutants from contaminated environments, utilizing various methods such as adsorption, filtration, and catalytic degradation nih.gov. While many chemical compounds are explored for these purposes, specific, detailed applications of this compound are not prominently featured in the comprehensive literature reviewed for this article.

Adsorption and Filtration Media

Catalytic Degradation of Pollutants

Catalytic degradation involves the use of catalysts to break down pollutants into less harmful or inert substances google.com. This field encompasses various catalytic processes, including photocatalytic degradation, which utilizes light energy to drive reactions google.comnih.govresearchgate.netrsc.org. While azulene derivatives have been noted for "Catalytic Activity in Organic Reactions" and some "fluorinated azulenes" for "enhancing conductivity" in materials science , there is no extensive documentation or detailed research findings specifically on this compound being employed as a catalyst for the degradation of environmental pollutants. The general discussions on catalytic degradation in the literature focus on various metal oxides, nanocomposites, and other catalytic materials for breaking down dyes and other organic compounds google.comnih.govnih.govresearchgate.netrsc.orgstandardfilter.com. Without specific studies, it is not possible to provide detailed research findings or data tables on the catalytic performance of this compound in this context.

Catalytic Applications of Azulenesulfonic Acid Derivatives

Homogeneous Catalysis Systems

Heterogeneous Catalysis: Sulfonic Acid Functionalized Mesoporous Materials

Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, often solid catalysts interacting with liquid or gaseous reactants. researchgate.netillinois.edu Sulfonic acid-functionalized mesoporous materials, known as sulfonic acid-based mesostructures (SAMs), have garnered significant attention as solid acid catalysts due to their high surface areas, ordered porous structures, and the potential for easy separation and reusability. ucsb.edumdpi.com These materials offer a greener alternative to traditional homogeneous mineral acids in various acid-catalyzed reactions. mdpi.com

However, the synthesis and applications discussed in the literature primarily refer to mesoporous materials functionalized with generic sulfonic acid groups, often derived from precursors like mercaptopropyltrimethoxysilane (MPTMS) or arenesulfonic acids. ucsb.edumdpi.comnih.govrsc.orgresearchgate.netmdpi.com There is no substantial evidence in the available research specifically detailing the design, synthesis, or application of Azulenesulfonic acid-functionalized mesoporous materials for heterogeneous catalysis. Therefore, the following subsections describe the general principles and applications of sulfonic acid-functionalized mesoporous materials, while emphasizing the absence of specific data for this compound in these roles.

The design and synthesis of sulfonic acid-functionalized mesoporous materials typically involve two main strategies: post-grafting and co-condensation. mdpi.com

Post-grafting : This method involves functionalizing pre-synthesized mesoporous silica (B1680970) (e.g., SBA-15, MCM-41) by reacting surface hydroxyl groups with organosilanes containing thiol groups, followed by oxidation of the thiol groups to sulfonic acid groups using oxidants like hydrogen peroxide (H₂O₂). mdpi.comnih.govmdpi.com

Co-condensation : In this one-step approach, the functionalization occurs during the formation of the mesoporous material via a sol-gel procedure. Tetraethoxysilane (TEOS) and a thiol-containing silane (B1218182) precursor (e.g., MPTMS) are co-condensed in the presence of a structure-directing agent (e.g., block copolymers), with subsequent in-situ oxidation of the thiol groups to sulfonic acid groups. ucsb.edumdpi.comrsc.orgmdpi.com

These methods aim to create materials with high acid site concentrations, large pore sizes, and good thermal and hydrothermal stability, which are desirable properties for catalytic applications. ucsb.edumdpi.com

Sulfonic acid-functionalized mesoporous materials, in general, have demonstrated versatility across a range of organic synthesis reactions. ucsb.eduCurrent time information in Bangalore, IN. However, specific examples utilizing this compound as the functionalizing agent in these applications are not reported.

Multicomponent reactions (MCRs) are powerful synthetic tools that allow the rapid generation of complex organic compounds from three or more starting materials in a single step. rsc.org Solid acid catalysts, including sulfonic acid-functionalized mesoporous materials, have been successfully employed in various MCRs for the production of heterocycles and other valuable organic compounds. mdpi.comCurrent time information in Bangalore, IN. These catalysts offer advantages such as high efficiency, reusability, and solvent-free conditions. mdpi.com

Carbon-carbon (C-C) bond coupling reactions are fundamental in organic synthesis for building molecular complexity. Sulfonic acid-functionalized porous materials have been explored as Brønsted acid catalysts for certain C-C coupling reactions. Current time information in Bangalore, IN. For instance, they have been reported to catalyze the carbon-carbon coupling of α-electron-withdrawing group (EWG) ketene (B1206846) dithioacetal derivatives with benzhydrol. Current time information in Bangalore, IN.

Protection and deprotection reactions are crucial steps in multi-step organic syntheses to selectively modify functional groups. Sulfonic acid-functionalized mesoporous materials have been shown to be effective catalysts for various protection and deprotection reactions, such as the tetrahydropyranylation of alcohols and phenols. Current time information in Bangalore, IN. These catalysts often offer advantages like high yields, simple experimental procedures, and recyclability.

Supramolecular Chemistry and Self Assembly of Azulenesulfonic Acid Systems

Non-Covalent Interactions

The self-assembly and molecular recognition of azulenesulfonic acid are primarily driven by a combination of non-covalent interactions. These weak forces, acting in concert, dictate the formation of ordered supramolecular structures in solution and in the solid state.

Hydrogen Bonding Networks

The sulfonic acid moiety (-SO₃H) is a potent hydrogen bond donor and acceptor, playing a pivotal role in the formation of extensive hydrogen-bonding networks. In the presence of water or other protic solvents, the sulfonate groups can engage in intricate hydrogen-bonding arrangements, leading to the formation of well-defined aggregates mdpi.comalfachemic.com. The oxygen atoms of the sulfonate group can act as hydrogen bond acceptors, while the acidic proton can act as a donor. This dual nature facilitates the creation of robust networks that are crucial for the stability of self-assembled structures. In coordination polymers, dangling sulfonate groups have been shown to be part of extended hydrogen-bonding networks, which can facilitate processes like proton hopping mdpi.comalfachemic.com. The formation of these networks is a key factor in the solubility and aggregation behavior of this compound in aqueous media.

Electrostatic and π-π Stacking Interactions

The azulene (B44059) core of this compound possesses a significant dipole moment and a polarizable π-electron system, making it susceptible to both electrostatic and π-π stacking interactions. The electron-rich five-membered ring and the electron-deficient seven-membered ring of the azulene nucleus can lead to favorable electrostatic interactions with other polar molecules or ions mdpi.comnih.gov.

Furthermore, the planar aromatic structure of the azulene moiety promotes π-π stacking interactions, where the π-orbitals of adjacent molecules overlap, contributing to the stability of aggregates rsc.org. These stacking interactions are a significant driving force in the self-assembly of many aromatic molecules and are expected to play a crucial role in the organization of this compound in both solution and the solid state. The interplay between electrostatic forces and π-π stacking can lead to the formation of ordered columnar or lamellar structures in the self-assembly of azulene derivatives rsc.org. The combination of these interactions is fundamental to the molecular recognition capabilities of systems containing aromatic moieties escholarship.org.

Van der Waals and Hydrophobic Effects

In aqueous environments, the hydrophobic effect is a major driving force for the self-assembly of amphiphilic molecules. The nonpolar azulene core of this compound is hydrophobic, while the sulfonic acid group is hydrophilic. This amphiphilic character can lead to the formation of micelles or other aggregates in water, where the hydrophobic azulene moieties are shielded from the aqueous environment, and the hydrophilic sulfonate groups are exposed to the solvent. This hydrophobic-driven aggregation is a common phenomenon in the self-assembly of surfactants and other amphiphilic molecules in solution.

Molecular Recognition and Host-Guest Chemistry

The unique combination of a hydrophobic aromatic core and a hydrophilic, charged functional group makes this compound an interesting candidate for molecular recognition and host-guest chemistry. It can potentially act as either a host or a guest in the formation of supramolecular complexes.

Binding with Macrocyclic Receptors

While there is extensive research on macrocycles containing azulene units as part of the host structure for anion recognition, the behavior of this compound as a guest molecule binding within macrocyclic receptors is a subject of theoretical interest nih.govmdpi.com. Macrocycles such as cyclodextrins and calixarenes are well-known for their ability to encapsulate guest molecules within their hydrophobic cavities.

Cyclodextrins: These cyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic exterior. It is plausible that the hydrophobic azulene portion of this compound could be included within the cavity of a cyclodextrin, such as β-cyclodextrin, driven by the hydrophobic effect. The hydrophilic sulfonate group would likely remain at the rim of the cyclodextrin, interacting with the aqueous environment. The stability of such a host-guest complex would depend on the size complementarity between the azulene core and the cyclodextrin cavity.

Table 1: Hypothetical Binding Constants of this compound with Different Cyclodextrins
HostGuestBinding Constant (K) [M⁻¹]Dominant Interaction
α-CyclodextrinThis compound~50 - 200Partial inclusion, Hydrophobic
β-CyclodextrinThis compound~500 - 2000Good size fit, Hydrophobic, van der Waals
γ-CyclodextrinThis compound~100 - 400Loose fit, Hydrophobic

Calixarenes: Water-soluble calixarenes, such as p-sulfonatocalix[n]arenes, are another class of macrocyclic hosts that could potentially bind this compound. These hosts have a defined cavity and are functionalized with sulfonate groups, making them highly soluble in water nankai.edu.cn. The binding of a guest like this compound could be driven by a combination of hydrophobic interactions, π-π stacking between the azulene core and the aromatic walls of the calixarene, and electrostatic interactions. The negatively charged sulfonate groups of the calixarene could interact favorably with the cationic regions of the azulene dipole.

Table 2: Potential Thermodynamic Parameters for the Binding of this compound with p-Sulfonatocalix nih.govarene
ParameterHypothetical ValueInterpretation
ΔG (kcal/mol)-4 to -6Spontaneous binding
ΔH (kcal/mol)-2 to -5Enthalpically driven (π-π stacking, van der Waals)
-TΔS (kcal/mol)-1 to -2Slightly unfavorable entropy (loss of freedom)

Selective Recognition of Ions or Molecules

Azulene derivatives have been shown to be effective in the selective recognition of ions. For instance, azulene-based compounds have been developed as chemosensors for the detection of fluoride and various heavy metal ions mdpi.comnih.gov. The recognition mechanism often involves a specific interaction between the ion and functional groups appended to the azulene core, leading to a change in the electronic properties of the azulene system, which can be detected spectroscopically.

Self-Assembly Processes

The self-assembly of molecules into well-defined and stable superstructures is a cornerstone of supramolecular chemistry. For this compound, this process would be driven by a combination of non-covalent interactions, including π-π stacking of the aromatic azulene cores, hydrogen bonding involving the sulfonic acid groups, and solvophobic effects.

The amphiphilic nature of this compound, combining a hydrophobic aromatic moiety with a hydrophilic sulfonate group, would likely drive the formation of various ordered supramolecular architectures in aqueous media, such as micelles and vesicles. The specific architecture would be dependent on factors like concentration, temperature, and the presence of counterions.

In the context of azulene-containing molecules, studies on porphyrin-azulene conjugates have demonstrated the crucial role of intermolecular dipole-dipole interactions of the azulene units in promoting self-assembly. These conjugates have been shown to form organogels and vesicles. While not specific to this compound, this highlights the inherent tendency of the azulene moiety to participate in organized assembly. The presence of the sulfonic acid group would introduce strong, directional hydrogen bonding capabilities, further directing the assembly into predictable and ordered structures.

Research on other sulfonated aromatic hydrocarbons has shown the formation of various supramolecular structures, including liquid crystals and layered assemblies. It is plausible that this compound would exhibit similar behavior, potentially forming lamellar structures with alternating hydrophilic sulfonate layers and hydrophobic azulene layers.

Table 1: Potential Supramolecular Architectures of this compound and Driving Interactions

Supramolecular Architecture Primary Driving Interactions
Micelles Hydrophobic effect, π-π stacking
Vesicles Hydrophobic effect, hydrogen bonding
Lamellar Structures Hydrogen bonding, π-π stacking, electrostatic interactions

Mechanically interlocked molecular systems, such as rotaxanes and catenanes, are architectures where molecules are linked topologically without the presence of a covalent bond. The synthesis of such systems often relies on template-directed methods involving non-covalent interactions to pre-organize the components before the final covalent bond formation that traps the interlocked structure.

While no specific examples of mechanically interlocked systems based solely on this compound are documented in the available literature, the electronic properties of the azulene ring make it an attractive candidate for such applications. The electron-rich five-membered ring and the electron-poor seven-membered ring of the azulene nucleus could participate in donor-acceptor interactions, which are commonly used to template the formation of rotaxanes and catenanes. The sulfonic acid group could provide an additional recognition site for hydrogen bonding with a macrocyclic component.

For instance, a thread-like molecule containing an this compound moiety could be threaded through a macrocycle that possesses complementary binding sites, such as hydrogen bond acceptors or electron-deficient aromatic units. Subsequent "stoppering" of the thread would yield a bioforumconf.comrotaxane.

Table 2: Hypothetical Components of an this compound-Based bioforumconf.comRotaxane

Component Potential Molecular Structure Role in Assembly
Thread Long-chain alkane with a central this compound unit Guest molecule
Stopper Bulky aromatic or aliphatic group Prevents dethreading

Dynamics of Supramolecular Assemblies

The non-covalent nature of the interactions holding supramolecular assemblies together allows for their dynamic behavior. These assemblies can respond to external stimuli such as changes in temperature, pH, light, or the presence of specific ions. This responsiveness is a key feature of "smart" materials.

For supramolecular assemblies of this compound, changes in pH would significantly impact the degree of protonation of the sulfonic acid groups. This would, in turn, alter the hydrogen bonding network and electrostatic interactions, potentially leading to a disassembly or rearrangement of the supramolecular structure.

Furthermore, the azulene moiety itself is known to be redox-active. The application of an electrochemical potential could alter the electronic properties of the azulene core, thereby influencing the intermolecular interactions and the stability of the assembly. While direct studies on this compound are lacking, research on other azulene derivatives has demonstrated stimuli-responsive behavior.

Supramolecular Catalysis Utilizing this compound Moieties

Supramolecular catalysis involves the use of self-assembled structures to create microenvironments that can enhance the rate and selectivity of chemical reactions. The confined spaces within supramolecular hosts can pre-organize reactants, stabilize transition states, and shield reactive intermediates.

A self-assembled structure of this compound, such as a micelle, could serve as a nanoreactor. The hydrophobic core of the micelle could encapsulate nonpolar reactants, increasing their effective concentration and facilitating reactions that are slow in bulk aqueous solution. The sulfonic acid groups at the micelle-water interface could act as Brønsted acid catalysts.

While no direct examples of supramolecular catalysis by this compound assemblies are reported, the principles of micellar catalysis are well-established. The combination of a hydrophobic binding pocket and acidic catalytic sites within a single self-assembled entity makes this compound a promising candidate for the development of novel supramolecular catalysts.

Table 3: Potential Catalytic Applications of this compound Assemblies

Reaction Type Role of Supramolecular Assembly
Hydrolysis of esters Encapsulation of hydrophobic ester and acid catalysis by sulfonate groups
Knoevenagel condensation Concentration of reactants in the hydrophobic core

Interactions with Other Chemical and Biological Macromolecules/systems Fundamental Chemical Biology

Interactions with Metal Ions

The interaction of azulenesulfonic acid with metal ions is a critical area of study, influencing its potential applications in sensing and complexation. These interactions are often characterized by changes in spectroscopic and electrochemical properties.

Complexation Chemistry and Stoichiometry

Azulene (B44059) derivatives, including those with sulfonic acid moieties, can form complexes with metal ions. The complexation process typically involves the coordination of the metal ion with specific sites on the azulene derivative. Studies on the complexation properties of azulene-based ligands with heavy metal ions like Pb(II) and Cd(II) have been conducted using UV-Vis spectrophotometry. mdpi.com This method allows for the determination of the stoichiometry of the resulting metal-ligand complexes (MpLq) and their equilibrium constants. mdpi.comlibretexts.org For instance, in some cases, 1:1 (metal:ligand) stoichiometry has been observed, while in others, 1:2 or 2:1 stoichiometries can also occur, depending on the metal ion and ligand structure. researchgate.netchemrj.org

Spectroscopic and Electrochemical Probing of Metal Ion Binding

Spectroscopic and electrochemical techniques are instrumental in characterizing the binding of this compound and its derivatives to metal ions.

Spectroscopic Probing: UV-Vis spectrophotometry is a common method to study complexation, where changes in absorbance spectra upon addition of metal ions indicate binding. mdpi.comlibretexts.org For example, the formation of metal-ligand complexes can lead to shifts in absorption wavelengths. libretexts.org

Electrochemical Probing: Electrochemical methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS) are employed to investigate the redox processes and complexing abilities of azulene derivatives with metal ions. mdpi.comnih.govmdpi.combanglajol.info These techniques can reveal changes in peak currents and potentials, which are indicative of metal-ligand interactions and the formation of complexes. mdpi.combanglajol.infosemanticscholar.org For instance, the binding of a metal to a ligand can alter the metal's redox behavior, leading to shifts in formal potential and decreases in peak current due to changes in diffusion coefficients. semanticscholar.org Chemically modified electrodes based on azulene derivatives have been developed to detect heavy metal ions, demonstrating their ability to complex with cations like Cd(II), Pb(II), Cu(II), and Hg(II) in aqueous solutions. mdpi.com

Interactions with Model Biological Macromolecules (e.g., Lipids, Model Proteins)

Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its potential biological mechanisms and applications.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free, real-time technique used to quantitatively assess molecular interactions, including those between proteins and lipids or other small molecules. nih.govnicoyalife.comnih.govmolecular-interactions.siresearchgate.net SPR measures changes in refractive index at a sensor surface as an analyte binds to an immobilized ligand, providing information on binding affinities (KD) and kinetic parameters (association rate constant, ka, and dissociation rate constant, kd). nih.govnih.gov While direct studies on this compound's interaction with lipids or model proteins using SPR were not specifically found in the provided search results, SPR is a well-established method for studying such interactions. It can be used to determine the specificity and affinity of lipid-binding proteins to liposomes of varying lipid compositions, or the binding of small molecules to proteins. nih.govnicoyalife.comnih.govmolecular-interactions.si This technique would be applicable to investigate how this compound interacts with model biological membranes (e.g., liposomes) or specific proteins, providing detailed kinetic and affinity data.

Fluorescence Quenching Studies

Fluorescence quenching is a powerful spectroscopic technique used to study molecular interactions by observing the reduction in fluorescence emission intensity of a fluorophore in the presence of a quencher molecule. nih.govevidentscientific.comresearchgate.net This phenomenon can occur through various mechanisms, including static quenching (ground-state complex formation), dynamic quenching (collisional encounters), or resonance energy transfer. evidentscientific.com Changes in the fluorescence of a protein or a labeled fluorophore upon interaction with a ligand can indicate binding. researchgate.net Metal ions, for instance, can act as quenchers. nih.govevidentscientific.commdpi.comrsc.org If this compound or a fluorescently labeled model biological macromolecule exhibits fluorescence, its interaction can be probed by observing changes in fluorescence intensity or lifetime upon the addition of the interacting partner. This technique can provide insights into binding events and conformational changes.

Table 1: Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound9834293
Lead(II) ions (Pb(II))23923
Cadmium(II) ions (Cd(II))23979
Copper(II) ions (Cu(II))23971
Mercury(II) ions (Hg(II))23931
Iron(II) ions (Fe(II))23925
Holmium(III) ions (Ho(III))166804

Table 2: Representative Stoichiometries of Azulene Derivative-Metal Ion Complexes

Metal IonLigand Type (Azulene Derivative)Stoichiometry (M:L)MethodSource
Pb(II)Azulene azo-tetrazole derivativeMpLq (varied)UV-Vis Spectrophotometry mdpi.com
Cd(II)Azulene azo-tetrazole derivativeMpLq (varied)UV-Vis Spectrophotometry mdpi.com

Table 3: Electrochemical Probing of Azulene Derivative-Metal Ion Interactions

Metal Ions ProbedElectrochemical TechniquesObserved EffectsSource
Pb(II), Cd(II), Cu(II), Hg(II)Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), Electrochemical Impedance Spectroscopy (EIS)Changes in redox processes, peak currents, and potentials; complexing ability demonstrated. mdpi.commdpi.com
Holmium(III) (Ho³⁺)Cyclic Voltammetry, Differential Pulse VoltammetryReversible electron transfer process, linear correlation of peak current with square root of scan rate, decrease in current intensity upon DNA binding. semanticscholar.org

Table 4: Applications of SPR in Binding Kinetics

Interaction TypeMeasured ParametersKey AdvantagesSource
Protein-protein, protein-small molecule, protein-nucleic acid, protein-aptamers, protein-lipidsBinding affinities (KD), association rate constant (ka), dissociation rate constant (kd)Label-free, real-time monitoring, low sample consumption, quantitative data. nih.govnicoyalife.comnih.govmolecular-interactions.siresearchgate.net

Table 5: Fluorescence Quenching in Biological Systems

Quencher TypeFluorophore/SystemMechanism/ObservationSource
Metal cofactors (e.g., heme)Protein molecules (external fluorophore labeled)Quenching of external fluorophore. researchgate.net
Fe³⁺, Hg²⁺N, S co-doped graphene quantum dotsInner filter effect (IFE) and dynamic quenching. mdpi.com
Dissolved oxygen, heavy atoms (halogens, transition metals)Fluorophores (e.g., in triplet state)Facilitate intersystem crossing, physical inhibitory mechanism. nih.govevidentscientific.com
TryptophanFluorescein, Alexa488Quenching used to study conformational dynamics. researchgate.net

Conformational Changes Induced by Interaction

Conformational changes in biological macromolecules are critical for their function and are often induced by interactions with other molecules, including small ligands. libretexts.orgdrugs.comfrontiersin.orgbiosensingusa.com These changes can range from minor localized vibrations to significant structural rearrangements, influencing processes like enzyme catalysis, signal transduction, and molecular transport. drugs.com Mechanisms such as "conformational selection," where a ligand binds to a pre-existing conformation, or "induced fit," where the ligand binding itself triggers a conformational change, are well-established models for molecular recognition. libretexts.org

While the general concept of small molecules inducing conformational changes in proteins or nucleic acids is well-understood, specific studies detailing the conformational changes induced in biological macromolecules directly by this compound are not found in the provided research. Research on other sulfonic acids, such as aminosulfonates, has shown their ability to modulate pH-induced conformational changes in proteins like connexin26 hemichannels, affecting pore diameter and protein rotation. biosensingusa.com However, such specific data for this compound is not available.

Role in Modulating Membrane Fluidity in Model Systems (e.g., bacterial membranes, not human cells)

Membrane fluidity is a crucial biophysical property of biological membranes, influencing various cellular processes including transport, signaling, and adaptation to environmental stress. researchgate.netconductscience.comembopress.orgnih.gov It is primarily determined by the lipid composition, specifically the length and saturation of fatty acid chains, and the presence of other components like sterols. researchgate.netconductscience.comnih.gov For instance, saturated fatty acids tend to make membranes more rigid, while unsaturated fatty acids increase fluidity. researchgate.net Bacteria, in particular, employ strategies like homeoviscous adaptation to modulate their membrane fluidity in response to environmental changes. embopress.orgnih.gov Changes in bacterial membrane fluidity can impact their susceptibility to antimicrobial agents and their ability to form biofilms. frontiersin.orgnih.gov

Despite the general understanding of how various compounds can affect membrane fluidity, specific research on the direct role of this compound in modulating membrane fluidity in bacterial model systems is not available in the provided search results. Studies have explored the effects of other substances, such as azurin (B1173135) (a copper protein) and matcha extract, on membrane fluidity in bacterial or cancer cell membranes. For example, azurin interaction with lipid raft components was shown to increase membrane fluidity in cancer cells nih.gov. Matcha extract has been reported to decrease membrane fluidity in Porphyromonas gingivalis nih.govresearchgate.net. However, no specific data or detailed findings regarding this compound's direct impact on bacterial membrane fluidity have been identified.

Fundamental Principles of Molecular Recognition in Complex Environments

Molecular recognition, defined as the specific non-covalent interaction between molecules, is a cornerstone of chemical biology, enabling precise biological functions and processes. google.comlibretexts.orgfiveable.me In complex biological environments, molecular recognition is governed by a combination of factors, including the shape and chemical complementarity between interacting partners, as well as various non-covalent forces (e.g., hydrogen bonding, π-π stacking, electrostatic interactions, van der Waals forces, and hydrophobic effects). researchgate.netlibretexts.orgcarellgroup.de The robustness of biological systems often relies on high-affinity molecular recognition, which can be further modulated by stimuli-responsive features, as seen in "controllable ultrahigh-affinity molecular recognition" (CUAMR) systems. google.com

In the context of complex biological systems, molecular recognition is not always a rigid "lock and key" mechanism but can involve dynamic processes, including conformational changes of the interacting molecules. researchgate.netlibretexts.org Intrinsically disordered proteins (IDPs) and regions (IDRs), for instance, can undergo folding upon binding, expanding the mechanisms by which molecular recognition is achieved. researchgate.netnih.gov The specificity and affinity of these interactions are crucial for the proper functioning of biological pathways, from enzyme-substrate binding to protein-nucleic acid interactions and cell adhesion. fiveable.menih.govfrontiersin.org

While the fundamental principles of molecular recognition are well-established across various biological contexts, specific studies detailing the molecular recognition of this compound within complex biological environments are not available in the provided literature. Its general use as an anti-inflammatory agent suggests interactions with biological targets, but the precise molecular recognition events remain to be elucidated in the provided search results.

Research Frontiers and Future Perspectives

Emerging Applications of Azulenesulfonic Acid Derivatives

This compound derivatives are garnering increasing attention for their diverse and expanding range of applications, extending beyond their traditional roles. Historically, this compound derivatives have been recognized for their pharmacological activities, particularly as anti-inflammatory agents fishersci.comlichrom.com. Recent research has also indicated their potential in anti-tumor therapies, suggesting a broader scope for their medicinal applications fishersci.comlichrom.com. For instance, water-soluble azulenoids have been observed to suppress inflammation induced by various substances, inhibit histamine (B1213489) release from inflammatory cells, promote the formation of granulation tissue, stimulate epithelial cell regeneration, and reduce peptic activity fishersci.ca. A notable derivative, sodium decahydroazulene-1-sulfonate, is actively utilized in both the pharmaceutical and cosmetic industries due to its anti-inflammatory and antimicrobial characteristics nih.gov.

Beyond biological applications, the unique optical and electrochemical properties of heterocycle-substituted and heterocycle-fused azulene (B44059) derivatives are paving the way for their integration into advanced materials. These compounds are being explored for their potential in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), solar cells, and biosensors fishersci.com. The inherent blue color of azulene and its ability to absorb light in the 500–700 nm range make it particularly attractive for optoelectronic devices.

Challenges in Synthesis and Scalability

Despite the promising applications, the synthesis and large-scale production of this compound and its derivatives present several challenges that researchers are actively addressing. One significant hurdle lies in the energy intensity of current production methods. For example, the modern method for producing sodium azulene-1-sulfonate, while reducing raw material costs, requires prolonged cooling at 0°C, which substantially increases energy consumption. Another economic challenge is the cost of stabilizers, such as chlorhexidine (B1668724) acetate (B1210297), which can account for a considerable portion (15–20%) of the total production costs. Furthermore, regulatory compliance for solvents, even those considered safer like dichloroethane, necessitates stringent handling protocols, adding complexity to the manufacturing process.

From a synthetic chemistry perspective, the efficiency of reactions can be impacted by molecular characteristics. Bulky substituents at certain positions (e.g., C1/C3) on the azulene ring can lead to steric hindrance, reducing the yields of stannylation reactions. Similarly, the presence of strongly electron-withdrawing groups can deactivate the azulene ring, hindering its reactivity in certain synthetic pathways. Overcoming these challenges will require innovative approaches in process chemistry, focusing on more energy-efficient reactions, cost-effective auxiliaries, and environmentally benign solvents.

Development of Advanced Computational Models

The advancement of computational chemistry and modeling techniques offers powerful tools for understanding, predicting, and optimizing the properties and synthesis of this compound and its derivatives. While specific models for this compound were not detailed, the principles of advanced computational models are broadly applicable across chemistry. Computational models, including deep learning and simulation techniques, are increasingly used to simulate complex chemical processes and predict molecular behavior. These models can be instrumental in elucidating the intricate reaction mechanisms involved in this compound synthesis, predicting the stability and reactivity of novel derivatives, and understanding their interactions with biological targets or material matrices at an atomic level. For instance, computational methods can predict the structure of molecules and assess how changes in their composition might affect their function, which is crucial for designing new therapeutic agents or materials with desired optical or electronic properties. The ability to perform rapid iterations and test designs virtually can significantly reduce research and development costs and accelerate the discovery of new azulene-based compounds.

Interdisciplinary Research Opportunities

The diverse applications of this compound derivatives inherently foster rich interdisciplinary research opportunities, necessitating collaboration across various scientific and engineering fields. The development of new anti-inflammatory or anti-tumor agents from this compound derivatives requires a synergistic approach involving synthetic organic chemists, pharmacologists, molecular biologists, and medicinal chemists fishersci.comlichrom.comfishersci.canih.gov. Understanding the mechanisms of action, optimizing drug delivery, and evaluating therapeutic efficacy demand expertise from multiple domains. Similarly, the exploration of azulene derivatives for advanced materials—such as OLEDs, solar cells, and biosensors—bridges chemistry with materials science, physics, and electrical engineering fishersci.com. This involves designing new molecules with specific electronic and optical properties, fabricating devices, and characterizing their performance. The integration of azulene-based compounds into biosensors, for example, combines chemical synthesis with biochemistry, surface science, and sensor technology. These interdisciplinary efforts are crucial for translating fundamental chemical discoveries into tangible technological and medical advancements.

Sustainable Chemistry and Green Synthesis Initiatives

The principles of sustainable chemistry and green synthesis are becoming increasingly vital in the development and production of chemical compounds, including this compound and its derivatives. These initiatives aim to minimize environmental impact and promote resource efficiency throughout the chemical lifecycle. Applying green chemistry principles to the synthesis of this compound derivatives would involve strategies such as:

Waste Prevention : Designing synthetic routes that minimize or eliminate the generation of hazardous by-products.

Atom Economy : Maximizing the incorporation of all starting materials into the final product, thereby reducing waste.

Less Hazardous Chemical Synthesis : Employing methodologies that use and generate substances with little or no toxicity to human health and the environment.

Safer Solvents and Auxiliaries : Reducing or avoiding the use of auxiliary substances, and if used, ensuring they are benign.

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure to minimize energy requirements.

Use of Renewable Feedstocks : Prioritizing raw materials derived from renewable sources whenever technically and economically feasible.

Catalysis : Shifting from stoichiometric reagents to catalytic processes to enhance efficiency and selectivity.

By embracing these green chemistry principles, researchers can develop more environmentally friendly and economically viable methods for synthesizing this compound and its derivatives, contributing to a more sustainable chemical industry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity azulenesulfonic acid, and how can impurities be minimized?

  • Methodological Answer : High-purity this compound can be synthesized via sulfonation of azulene using chlorosulfonic acid under controlled temperature (0–5°C). Purification involves recrystallization from ethanol-water mixtures, followed by vacuum drying. Impurities such as residual sulfonic acid derivatives can be reduced by optimizing reaction stoichiometry and employing column chromatography (silica gel, eluent: chloroform/methanol) . Characterization via HPLC (C18 column, UV detection at 254 nm) ensures purity >98% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify sulfonic acid group integration (δ ~11.5 ppm for -SO₃H) and aromatic proton shifts.
  • FT-IR : Peaks at 1030 cm⁻¹ (S=O symmetric stretch) and 1170 cm⁻¹ (S=O asymmetric stretch) confirm sulfonation .
  • UV-Vis : Absorption maxima at 320 nm (azulene core) and 450 nm (sulfonic acid conjugation) indicate electronic transitions.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M-H]⁻ at m/z 223.02) .

Advanced Research Questions

Q. How should researchers design kinetic studies to investigate this compound’s reactivity in aqueous solutions under varying pH conditions?

  • Methodological Answer :

  • Experimental Design : Use stopped-flow spectrophotometry to monitor reaction rates (e.g., with nucleophiles like hydroxide ions) across pH 2–12. Buffer solutions (phosphate for neutral, acetate for acidic, carbonate for alkaline) maintain pH stability.
  • Data Collection : Track absorbance changes at 450 nm over time. Apply pseudo-first-order kinetics models (ln[A] vs. t plots) to derive rate constants. Include control experiments with unfunctionalized azulene to isolate sulfonic acid group effects .

Q. How can contradictions in reported thermodynamic stability data for this compound derivatives be systematically resolved?

  • Methodological Answer :

  • Data Reconciliation : Perform meta-analysis of published ΔG values, accounting for solvent polarity (e.g., water vs. DMSO) and measurement techniques (calorimetry vs. computational DFT).
  • Error Analysis : Calculate standard deviations across datasets and identify outliers using Grubbs’ test. Reproduce key experiments under standardized conditions (e.g., 25°C, 1 atm) .
  • Computational Validation : Compare experimental results with DFT calculations (B3LYP/6-31G* level) to assess methodological biases .

Q. What strategies are recommended for computational modeling of this compound’s interaction with biological targets (e.g., enzyme active sites)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., human serum albumin). Parameterize sulfonic acid charges using RESP fitting from quantum mechanical calculations (HF/6-31G*).
  • MD Simulations : Run 100 ns trajectories in GROMACS with CHARMM36 forcefield to assess binding stability. Analyze hydrogen bonding (VMD) and binding free energy (MM-PBSA) .

Data Presentation and Reproducibility

Q. What are the best practices for presenting raw and processed spectroscopic data in publications to ensure reproducibility?

  • Methodological Answer :

  • Raw Data : Provide absorbance/time matrices for kinetic studies in supplementary files (CSV format).
  • Processed Data : Include baseline-corrected spectra and normalized intensity plots. Use tables to summarize key peaks (e.g., NMR shifts, IR bands) with tolerances (±0.1 ppm for NMR, ±5 cm⁻¹ for IR) .
  • Metadata : Document instrument calibration details (e.g., NMR magnet stability, HPLC column lot number) .

Handling Contradictory Findings

Q. How should researchers address discrepancies between experimental and computational results for this compound’s electronic properties?

  • Methodological Answer :

  • Sensitivity Analysis : Vary computational parameters (e.g., solvent model, basis set) to identify sources of divergence.
  • Experimental Cross-Validation : Repeat cyclic voltammetry (e.g., oxidation potentials) and compare with HOMO/LUMO gaps from DFT .
  • Collaborative Peer Review : Share datasets and code repositories for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.